Benzyl piperazine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl piperazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(11-8-13-6-7-14-11)16-9-10-4-2-1-3-5-10/h1-5,11,13-14H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJQBOWGZFNRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240664 | |
| Record name | 2-Piperazinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624260-17-8 | |
| Record name | 2-Piperazinecarboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Piperazinecarboxylic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101240664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Benzyl (B1604629) piperazine-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments is employed for a comprehensive structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of Benzyl piperazine-2-carboxylate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present.
The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.20-7.40 ppm. The two protons of the benzylic methylene (B1212753) (CH₂) group are observed as a singlet at approximately δ 4.30-4.40 ppm. The protons on the piperazine (B1678402) ring resonate as a series of multiplets in the region of δ 2.80-4.00 ppm, with the proton at the 2-position (adjacent to the carboxylate group) appearing at a distinct chemical shift. The broad singlet corresponding to the carboxylic acid proton can be observed between δ 12.00-13.00 ppm.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.20-7.40 | multiplet | Aromatic protons (5H) |
| 4.30-4.40 | singlet | Benzyl CH₂ (2H) |
| 3.80-4.00 | multiplet | Piperazine H-2 (1H) |
| 3.30-3.50 | multiplet | Piperazine ring protons (4H) |
| 2.80-3.20 | multiplet | Piperazine ring protons (3H) |
| 12.00-13.00 | broad singlet | Carboxylic acid OH (1H) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound displays distinct signals for each unique carbon atom.
The carbonyl carbon of the carboxylic acid group is typically found in the range of δ 170-175 ppm. The aromatic carbons of the benzyl group show signals between δ 127-140 ppm. The benzylic CH₂ carbon resonates around δ 50-52 ppm. The carbon atoms of the piperazine ring appear in the region of δ 43-62 ppm, with the C-2 carbon (bearing the carboxylic acid) being the most downfield-shifted among them.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 170-175 | Carboxylic acid carbonyl carbon |
| 135-140 | Quaternary aromatic carbon |
| 128-132 | Aromatic carbons (2C) |
| 128-129 | Aromatic carbons (2C) |
| 127-128 | Aromatic carbon (1C) |
| 58-62 | Piperazine C-2 (carboxylic acid-bearing carbon) |
| 50-52 | Benzyl CH₂ carbon |
| 47-50 | Piperazine ring carbons (2C) |
| 43-46 | Piperazine ring carbons (2C) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu In this compound, COSY spectra would show correlations between the protons on the piperazine ring, confirming their neighboring relationships. rsc.orgnih.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu For instance, the signal for the benzylic CH₂ protons would show a cross-peak with the signal for the benzylic CH₂ carbon. researchgate.net This technique is instrumental in assigning the carbon signals based on their attached protons. rsc.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com For example, correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the piperazine protons and the benzylic and carbonyl carbons. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.net For this compound (C₁₂H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of fragment ions (product ions). mdpi.com The fragmentation pattern provides valuable information about the structure of the precursor ion. For this compound, characteristic fragmentation would involve the loss of the benzyl group (resulting in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion) and various cleavages of the piperazine ring and the carboxylate group. europa.eu Analysis of these fragmentation pathways helps to confirm the connectivity of the different structural components of the molecule. researchgate.netmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence for its key structural components: the ester group, the benzene (B151609) ring, the piperazine ring, and the secondary amine.
The presence of the benzyl ester is confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1735-1750 cm⁻¹. Another significant band related to the ester linkage is the C-O stretching vibration, which appears in the 1250-1100 cm⁻¹ range.
The aromatic benzyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions within the 1600-1450 cm⁻¹ region. The piperazine ring, being a saturated heterocycle, shows aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹. The secondary amine (N-H) within the piperazine ring typically presents a moderate absorption band in the 3300-3500 cm⁻¹ region. For related piperazine hydrochloride salts, a broad absorption is noted from approximately 2500–3000 cm⁻¹, which is characteristic of the amine salt.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1750 - 1735 |
| Ester C-O | C-O Stretch | 1250 - 1100 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 |
| Secondary Amine | N-H Stretch | 3500 - 3300 |
Note: The exact positions of the peaks can be influenced by the sample preparation method and the physical state of the compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds like this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for its isolation from reaction mixtures. bjbms.org Reversed-phase HPLC is the most common mode employed for this type of analysis.
A typical HPLC method would utilize a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape by protonating the basic nitrogen atoms of the piperazine ring. Detection is commonly achieved using a UV detector, as the benzyl group contains a chromophore that absorbs UV light, typically at a wavelength of around 254 nm. nih.gov The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area provides quantitative information about its purity.
Table 2: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it highly suitable for the analysis of volatile and thermally stable compounds like piperazine derivatives. europa.euscholars.direct For this compound, GC-MS can confirm the molecular weight and provide structural information through its characteristic fragmentation pattern.
In the mass spectrometer, the molecule undergoes ionization, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. A key and often base peak in the mass spectrum of benzyl-containing compounds is the tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. europa.eu Other significant fragments would arise from the cleavage of the piperazine ring and the loss of the carboxylate group. Analysis of these fragments allows for the unambiguous identification of the compound. researchgate.netnih.gov
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
| 248 | [C₁₄H₂₀N₂O₂]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
| 157 | [M - C₇H₇]⁺ | Loss of benzyl group |
| 85 | [C₄H₉N₂]⁺ | Fragment from piperazine ring cleavage |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the 2-position of the piperazine ring, it can exist as a pair of enantiomers, (R)- and (S)-Benzyl piperazine-2-carboxylate. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov
This separation is typically achieved using chiral HPLC with a specialized chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are widely effective for resolving a broad range of chiral compounds, including piperazine derivatives. unl.ptresearchgate.net The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times. The mobile phase is usually a mixture of an alkane (like hexane) and an alcohol (like isopropanol). unl.pt
Table 4: Representative Conditions for Chiral HPLC Separation
| Parameter | Typical Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane / Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Controlled (e.g., 25 °C) |
X-Ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, single-crystal X-ray diffraction can provide the absolute stereochemistry (R or S configuration) and detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. beilstein-journals.org
Table 5: Representative Crystallographic Data for Related Piperazine Derivatives
| Parameter | Example Value (for a related N-substituted piperazine) |
| Crystal System | Monoclinic beilstein-journals.orgresearchgate.net |
| Space Group | P2₁/n or C2/c beilstein-journals.org |
| Unit Cell Parameters | a ≈ 10-25 Å, b ≈ 7-9 Å, c ≈ 14-15 Å, β ≈ 97-119° beilstein-journals.org |
| Molecules per Unit Cell (Z) | 4 beilstein-journals.org |
| Conformation | Piperazine ring in a chair conformation nih.gov |
Note: The data in this table are illustrative and are based on published crystal structures of similar N-benzoyl and N-benzyl piperazine derivatives. beilstein-journals.orgresearchgate.net
Conformational Analysis and Stereochemical Investigations
Preferred Conformations of the Piperazine (B1678402) Ring System
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is not planar. Much like cyclohexane (B81311), it adopts non-planar conformations to alleviate ring strain.
Chair and Boat Conformations of Substituted Piperazines
The piperazine ring can exist in several conformations, with the most notable being the chair and boat forms. The chair conformation is generally the most thermodynamically stable and, therefore, the most populated. nih.gov In this conformation, the atoms of the ring are arranged in a staggered manner, which minimizes torsional strain. X-ray crystallography studies have confirmed that piperazine itself adopts a chair conformation in the solid state, with the N-H bonds in equatorial positions. iucr.orgwikipedia.org
The boat conformation is another possible arrangement, though it is generally less stable than the chair form due to torsional strain and steric hindrance between the "flagpole" hydrogens. However, the boat conformation can become more significant in certain substituted piperazines or when the piperazine ring is part of a larger, more constrained macrocyclic structure. nih.gov A twist-boat conformation, which is more stable than the true boat form, can also be adopted. nih.gov
Influence of Substituents on Ring Conformation
The presence of substituents on the piperazine ring, such as the benzyl (B1604629) and carboxylate groups in benzyl piperazine-2-carboxylate, significantly influences the conformational equilibrium. The substituents can occupy either axial or equatorial positions in the chair conformation. The preferred position is largely determined by steric factors. Bulky substituents generally favor the equatorial position to minimize steric interactions with the rest of the ring.
For N-substituted piperazines, the nature of the substituent plays a crucial role. For instance, N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation around the amide bond, in addition to the ring's own conformational dynamics. rsc.org This restricted rotation can lead to the existence of different rotamers at room temperature. rsc.org The energy barriers for the interconversion of chair conformations in piperazines are generally higher than in cyclohexanes. rsc.org For example, the ring inversion barrier for N,N'-dimethylpiperazine is significantly higher than that for cis-1,4-dimethylcyclohexane. rsc.org
In the case of this compound, the benzyl group on one nitrogen and the carboxylate group at the 2-position will influence the preferred chair conformation. The large benzyl group would be expected to predominantly occupy an equatorial position to minimize steric hindrance. The orientation of the carboxylate group will also be influenced by a balance of steric and electronic effects.
Stereoisomerism and Chirality in this compound
The substitution pattern of this compound introduces chirality into the molecule, leading to the possibility of stereoisomers.
R/S Configuration at the 2-Position
The carbon atom at the 2-position of the piperazine ring in this compound is a stereocenter, as it is attached to four different groups: a hydrogen atom, the carboxylate group, and two different parts of the piperazine ring. This gives rise to two enantiomers, designated as (R)- and (S)-benzyl piperazine-2-carboxylate. nih.govnih.gov The specific three-dimensional arrangement of these groups around the chiral center determines the absolute configuration of the molecule. The synthesis of enantiomerically pure forms of substituted piperazine-2-carboxylic acid esters is a key area of research, often starting from chiral amino acids to control the stereochemistry. acs.orgfigshare.com
Diastereomeric Relationships in Substituted Derivatives
When additional substituents are introduced onto the piperazine ring of this compound, the potential for diastereomerism arises. For example, if a substituent is added to the 5-position, there will be two stereocenters (at C2 and C5). This can lead to the formation of four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. The relationship between the (R,R) and (R,S) isomers (or any other non-enantiomeric pair) is diastereomeric.
The synthesis of specific diastereomers, such as cis or trans 5-substituted piperazine-2-acetic acid esters, has been achieved with high diastereoselectivity. acs.orgfigshare.com The relative orientation of the substituents (either on the same side or opposite sides of the ring) defines them as cis or trans isomers, respectively. These diastereomers will have different physical and chemical properties.
Spectroscopic Probes for Conformational Dynamics
Various spectroscopic techniques are employed to study the conformational dynamics and stereochemistry of piperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. Temperature-dependent ¹H NMR spectroscopy can be used to study the conformational behavior of piperazine compounds. rsc.orgrsc.org At low temperatures, the interconversion between different conformations (like the chair-to-chair flip) can be slow enough on the NMR timescale to observe distinct signals for axial and equatorial protons. As the temperature increases, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. rsc.org From the coalescence temperature, the activation energy barriers for conformational changes can be calculated. rsc.orgrsc.org For N-acylated piperazines, NMR can also reveal the presence of different rotamers due to restricted amide bond rotation. rsc.org Simple NMR analyses can also help in identifying cis and trans isomers in substituted piperazine-2,5-diones. chemrxiv.orgresearchgate.net
X-ray Crystallography provides definitive information about the solid-state conformation of molecules. iucr.orgiucr.orgnih.gov It has been used to confirm the chair conformation of the piperazine ring in various compounds. iucr.orgnih.gov By analyzing the crystal structure, precise bond lengths, bond angles, and torsional angles can be determined, offering a static picture of the preferred conformation in the crystalline state.
Vibrational Spectroscopy (FTIR and Raman) can also provide insights into the conformational state of piperazine derivatives. niscpr.res.in Different conformations will have distinct vibrational modes, and these can sometimes be identified in the infrared and Raman spectra. niscpr.res.in For instance, vibrational sum-frequency generation (VSFG) spectroscopy has been used to study the conformers of piperazine at the air-water interface, revealing the presence of non-centrosymmetric conformers. ias.ac.in
Theoretical Prediction of Conformational Preferences
The conformational landscape of this compound is primarily determined by the puckering of the piperazine ring and the orientation of its substituents. Due to the lack of direct experimental or theoretical studies on this specific molecule, its conformational preferences are inferred from computational studies on related piperazine and piperidine (B6355638) derivatives. The piperazine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize torsional and angle strain. However, the presence of substituents on both the nitrogen and carbon atoms introduces complex stereoelectronic interactions that influence the stability of various conformers.
Theoretical predictions of the conformational preferences of substituted piperazines are typically performed using computational chemistry methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). These methods are used to calculate the potential energy surface of the molecule, identifying the low-energy conformers and the transition states that separate them.
The principal conformational isomers of a 2,N-disubstituted piperazine like this compound arise from the chair conformations of the piperazine ring. These include conformers where the substituents at the C2 and N1/N4 positions are either in an axial or equatorial orientation. The relative energies of these conformers dictate the conformational equilibrium of the molecule.
In the case of 2-substituted piperazines, studies have shown a preference for the axial conformation of the substituent, particularly when an acyl or aryl group is present on one of the nitrogen atoms. This preference is attributed to a phenomenon known as pseudoallylic strain, which arises from the partial double-bond character of the N-C(aryl/acyl) bond. This partial double bond flattens the geometry around the nitrogen atom, leading to steric repulsion between the N-substituent and an equatorial substituent at the C2 position. This strain is relieved when the C2 substituent adopts an axial orientation.
The following table summarizes the key types of conformers for a disubstituted piperazine and the factors influencing their stability, which are applicable to this compound.
| Conformer Type | Description | Key Stabilizing/Destabilizing Factors |
| Diequatorial Chair | Both the C2-carboxylate and the N-benzyl groups are in equatorial positions. | Generally favored to minimize 1,3-diaxial interactions. |
| Diaxial Chair | Both the C2-carboxylate and the N-benzyl groups are in axial positions. | Generally disfavored due to significant 1,3-diaxial steric strain. |
| Axial-Equatorial Chair | One substituent is axial, and the other is equatorial. | The relative stability depends on the specific substituents and the presence of pseudoallylic strain. For 2-substituted N-aryl/acyl piperazines, the conformer with the C2-substituent in the axial position is often more stable. |
| Twist-Boat | A non-chair conformation of the piperazine ring. | Generally higher in energy than chair conformations but can be populated, especially in environments like protein binding sites where specific geometries are required. acs.org |
Detailed Research Findings
While direct research on this compound is not available, computational studies on similar molecules provide valuable insights. For instance, a study on 2-substituted piperazines revealed that for 1-acyl and 1-aryl derivatives, the axial conformation of the 2-substituent is consistently preferred. nih.gov This finding strongly suggests that in N-benzyl-piperazine-2-carboxylate, the carboxylate group would favor an axial position.
Furthermore, computational analyses of N-acylpiperidines, which share structural similarities with N-substituted piperazines, have shown that pseudoallylic strain dictates the axial orientation of a 2-substituent, with a calculated energy difference (ΔG) of up to -3.2 kcal/mol favoring the axial conformer. nih.gov This provides a quantitative basis for predicting a similar preference in this compound.
DFT calculations on piperazine itself show that the chair conformation is the most stable, with the diequatorial conformer being the ground state. ias.ac.in However, the introduction of bulky substituents significantly alters the energy landscape. The interplay between steric hindrance and electronic effects, such as hyperconjugation and electrostatic interactions, determines the final conformational equilibrium. d-nb.infonih.gov
The following table presents hypothetical relative energies for the conformers of this compound, extrapolated from the findings on related compounds. These values are illustrative and would require specific DFT calculations for confirmation.
| Conformer of this compound | Assumed Substituent Positions | Predicted Relative Energy (kcal/mol) | Rationale |
| 1 | C2-carboxylate (axial), N1-benzyl (equatorial) | 0.0 | Likely the global minimum due to the relief of pseudoallylic strain. nih.govnih.gov |
| 2 | C2-carboxylate (equatorial), N1-benzyl (equatorial) | 1.0 - 3.0 | Higher in energy due to pseudoallylic strain between the equatorial benzyl and carboxylate groups. nih.gov |
| 3 | C2-carboxylate (axial), N4-benzyl (equatorial) | ~0.0 | Similar in energy to conformer 1, assuming the benzyl group is on the other nitrogen. |
| 4 | C2-carboxylate (equatorial), N4-benzyl (equatorial) | 1.0 - 3.0 | Higher in energy, similar to conformer 2. |
| 5 | Twist-Boat Conformations | > 3.0 | Significantly higher in energy for the free molecule in solution. acs.org |
It is important to note that the solvent environment can also influence conformational preferences. Polar solvents can stabilize conformers with larger dipole moments, potentially shifting the equilibrium. d-nb.info Intramolecular hydrogen bonding between the carboxylate group and the other nitrogen's hydrogen (if present) could also play a role in stabilizing certain conformations. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the intrinsic properties of a molecule. These calculations offer a fundamental understanding of the electronic structure, which in turn governs the molecule's reactivity and intermolecular interactions.
The electronic properties of Benzyl (B1604629) piperazine-2-carboxylate can be computationally investigated to predict its reactivity. Key parameters derived from such analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For piperazine (B1678402) derivatives, DFT calculations are commonly employed to determine these values. researchgate.netnih.gov For instance, studies on related heterocyclic compounds have shown that the distribution and energy of these orbitals are heavily influenced by the nature and position of substituents on the piperazine ring. colab.ws
The Molecular Electrostatic Potential (MEP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. In the MEP map of a molecule like Benzyl piperazine-2-carboxylate, the negative potential regions (typically colored in red or yellow) are associated with electron-rich areas, such as the oxygen atoms of the carboxylate group and the nitrogen atoms of the piperazine ring, indicating their susceptibility to electrophilic attack. Conversely, the positive potential regions (colored in blue) highlight electron-deficient areas, which are favorable for nucleophilic interactions. colab.wsresearchgate.net
Table 1: Representative Quantum Chemical Reactivity Descriptors for a Piperazine Derivative
| Descriptor | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron donating ability |
| LUMO Energy | -1.2 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |
Note: These values are representative for a generic piperazine derivative and would need to be specifically calculated for this compound.
The conformational flexibility of the piperazine ring is a critical determinant of its biological activity. Energy minimization and conformational analysis are performed to identify the most stable three-dimensional structures (conformers) of this compound and to understand the energy barriers between them. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the preference for axial or equatorial orientations.
Molecular Docking Simulations for Molecular Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action and in screening virtual libraries of compounds for potential binders.
For this compound, molecular docking simulations can be performed against a variety of biological targets to hypothesize its potential pharmacological effects. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target. The ligand's structure would be taken from the low-energy conformations identified through conformational analysis. Docking algorithms then sample a large number of possible binding poses and score them based on a scoring function that estimates the binding affinity.
Studies on various piperazine derivatives have successfully employed molecular docking to predict their binding modes. dntb.gov.uaresearchgate.net For example, docking studies of piperazine-based compounds into the active site of monoamine oxidase A (MAO-A) have provided insights into their potential as antidepressants. dntb.gov.ua Similarly, docking of piperazine derivatives into the sigma-1 receptor has helped to elucidate the key interactions responsible for their affinity. nih.govnih.gov
Once a plausible binding pose is obtained, a detailed analysis of the interactions between this compound and the amino acid residues of the binding site is conducted. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The ester group's carbonyl oxygen is also a potential hydrogen bond acceptor. The benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. Identifying these "hotspots" of interaction is crucial for understanding the structure-activity relationship and for designing more potent and selective analogs. researchgate.netresearchgate.net
Table 2: Potential Intermolecular Interactions of this compound in a Putative Protein Binding Site
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Protein |
|---|---|---|
| Hydrogen Bond (Donor) | Piperazine N-H | Asp, Glu, Ser, Thr (side chain carbonyl) |
| Hydrogen Bond (Acceptor) | Piperazine N, Carboxylate O | Gln, Asn, Ser, Thr, His (side chain N-H) |
| Hydrophobic | Benzyl ring, piperazine ring C-H | Ala, Val, Leu, Ile, Phe, Trp |
| π-π Stacking | Benzyl ring | Phe, Tyr, Trp, His |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, allowing the system to evolve over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the fluctuations and conformational changes of the complex.
MD simulations are used to assess the stability of the binding pose predicted by docking. researchgate.netresearchgate.net A stable binding mode is characterized by the ligand remaining within the binding pocket throughout the simulation with minimal fluctuations in its position and conformation. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to evaluate the stability of the simulation. nih.gov
Furthermore, MD simulations can provide more accurate estimations of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These calculations can help to refine the ranking of potential drug candidates. The analysis of the MD trajectory can also reveal the role of water molecules in mediating ligand-protein interactions and identify key residues that are consistently involved in binding, thus providing a more comprehensive understanding of the dynamic nature of molecular recognition. plos.org For a flexible molecule like this compound, MD simulations are essential to capture the full range of its dynamic behavior within a biological environment.
Conformational Sampling and Stability in Solvent Environments
The three-dimensional structure of this compound is not static; it exists as an ensemble of conformations influenced by its surrounding environment. The piperazine ring typically adopts a chair conformation. However, the presence of substituents, such as the benzyl and carboxylate groups, introduces significant conformational complexity.
Computational and experimental studies, often using Nuclear Magnetic Resonance (NMR) spectroscopy, have investigated the conformational behavior of related N-acylated piperazines in different solvent environments. These studies reveal two primary dynamic processes:
Hindered Amide Bond Rotation: The partial double-bond character of the N-C bond in the amide moiety (formed by the carboxylate group) restricts free rotation. This results in the presence of distinct rotamers, or conformers, that can interconvert.
Piperazine Ring Inversion: The piperazine ring can flip between two chair conformations. This interconversion can also be hindered, particularly in unsymmetrically substituted derivatives.
The stability of these conformers and the energy required to switch between them are highly dependent on the solvent. For example, studies on N-benzoylated piperazines in solvents like chloroform-d (B32938) (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) have quantified the activation energy barriers (ΔG‡) for these conformational changes. These barriers, which indicate the stability of the conformers, can be determined by observing the temperatures at which distinct NMR signals coalesce.
| Compound Derivative | Solvent | Process | Activation Energy (ΔG‡) (kJ mol⁻¹) |
| Mono-N-benzoylated piperazine | CDCl₃ | Amide Bond Rotation | 60 - 75 |
| Mono-N-benzoylated piperazine | CDCl₃ | Ring Inversion | 56 - 65 |
| Mono-N-benzoylated piperazine | DMSO-d₆ | Amide Bond Rotation | 65 - 80 |
| Mono-N-benzoylated piperazine | DMSO-d₆ | Ring Inversion | Not always detectable |
This table presents representative data ranges for activation energies based on studies of related N-benzoylated piperazine compounds. The exact values depend on the specific substitution pattern.
Furthermore, computational studies on 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds, particularly in ether-linked analogs. nih.gov This conformational preference is crucial as it dictates the spatial orientation of key interacting groups. nih.gov
Protein-Ligand Complex Dynamics and Binding Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govnih.gov For this compound derivatives, MD simulations provide a detailed picture of how these molecules interact with and stabilize within the binding site of a target protein. nih.gov
In a typical MD simulation study, a derivative of this compound is computationally "docked" into the active site of a protein. The resulting complex is then simulated for a duration ranging from nanoseconds to microseconds. Throughout the simulation, various parameters are monitored to assess the stability of the complex: nih.govmdpi.com
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the ligand and protein atoms from their initial docked positions. A stable, low-fluctuation RMSD value over time suggests that the ligand has found a stable binding mode within the protein's active site.
Intermolecular Interactions: The simulations allow for a dynamic analysis of the non-covalent interactions that hold the ligand in place. Studies on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, for example, have shown stable binding within enzyme active sites, characterized by a network of hydrogen bonds, as well as hydrophobic and ionic interactions. nih.gov These interactions with key amino acid residues in both catalytic and peripheral sites of the enzyme are crucial for binding stability. nih.gov
Solvent Accessible Surface Area (SASA): Changes in SASA can indicate how the ligand settles into the binding pocket and how its exposure to the surrounding solvent (water) changes upon binding.
These simulations reveal that the binding is not a simple lock-and-key event but a dynamic process. The ligand and the protein's side chains adjust their conformations to achieve an optimal fit, a process known as "induced fit." Understanding these dynamic interactions is fundamental for designing molecules with improved binding affinity and specificity.
Structure-Activity Relationship (SAR) Elucidation through Computational Approaches
Computational SAR studies aim to understand how modifications to a chemical structure, like the this compound scaffold, affect its interaction with a target, typically by correlating structural changes with modeled binding affinity.
Identification of Key Pharmacophoric Features for Molecular Recognition
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to be recognized by a specific biological target. dergipark.org.trnih.gov Computational methods are used to build pharmacophore models based on a set of known active ligands or the structure of the target's binding site. nih.govacs.org
For piperazine-based structures, pharmacophore models typically identify several key features essential for molecular recognition: nih.govbiorxiv.org
Hydrophobic/Aromatic Centers: The benzyl group is a primary contributor to this feature, engaging in hydrophobic or π-π stacking interactions with nonpolar residues in the binding pocket. acs.org
Hydrogen Bond Acceptors (HBA): The oxygen atoms of the carboxylate group and the nitrogen atoms in the piperazine ring are potent hydrogen bond acceptors. biorxiv.org
Hydrogen Bond Donors (HBD): The N-H group within the piperazine ring can act as a hydrogen bond donor. biorxiv.org
Ionizable Features: The carboxylate group can be negatively charged (anionic), and one of the piperazine nitrogens can be positively charged (cationic) at physiological pH, allowing for crucial ionic interactions.
A study on related piperazine derivatives identified a pharmacophore model comprising features such as an aromatic ring, a hydrophobic group, a hydrogen bond donor, a negative ionic feature, and multiple hydrogen bond acceptors as critical for binding. biorxiv.org These models serve as 3D queries to search for novel, structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same target. dergipark.org.tr
Correlation of Structural Modifications with Modeled Binding Affinity
Computational docking and free energy calculations are used to predict the binding affinity of a ligand to a protein. By systematically modifying the this compound scaffold in silico and recalculating the binding affinity, researchers can build a computational SAR model. This process helps prioritize which modifications are most likely to improve binding without the immediate need for synthesis.
Key structural modifications and their modeled effects include:
Substitution on the Benzyl Ring: Adding substituents (e.g., chloro, methoxy) to the benzyl ring can alter hydrophobic and electronic properties. Docking studies can predict whether these changes lead to more favorable interactions. For instance, a 4-chloro substituent on a benzyl group in a related series was shown to fit into a specific hydrophobic pocket in its target enzyme. nih.gov
Modification of the Piperazine Core: Replacing the piperazine ring with a different core, such as piperidine (B6355638), can significantly impact binding. Computational studies comparing piperazine and piperidine derivatives found that the choice of the core could dramatically alter the modeled affinity for different biological targets, likely due to changes in the protonation state and geometry. nih.gov
Alterations to the Carboxylate Group: Converting the carboxylic acid to an ester, amide, or other functional groups changes its hydrogen bonding and ionic interaction capabilities. Docking simulations can model how these new groups interact with the amino acid residues in the binding site.
Linker Length and Rigidity: In derivatives where the core is connected to other moieties, the length and flexibility of the linker are critical. Docking poses can reveal that increasing a linker by even one carbon atom may cause a steric clash with a residue, leading to a predicted reduction in binding affinity. nih.gov Conversely, using a more rigid linker, such as in ferrocenophane derivatives incorporating a piperazine, can precisely orient interacting groups, though it requires very fine-tuning to avoid unfavorable conformations. acs.orgacs.org
These computational predictions provide a rational basis for designing the next generation of compounds, focusing synthetic efforts on modifications predicted to have the most significant positive impact on binding affinity.
Virtual Screening and Library Design Applications
The this compound scaffold is frequently used as a starting point for discovering new lead compounds through virtual screening and for creating focused chemical libraries.
Virtual Screening: This computational technique involves screening massive databases of virtual compounds (often numbering in the millions or billions) against a biological target to identify molecules that are predicted to bind well. nih.govyoutube.com The this compound structure can be used in two main ways:
Ligand-Based Virtual Screening: A pharmacophore model derived from the scaffold (as described in 5.4.1) is used as a 3D search query. The database is filtered to find molecules that match the key pharmacophoric features.
Structure-Based Virtual Screening (SBVS): Also known as docking-based screening, this method involves computationally docking every compound from a library into the 3D structure of the target protein. mdpi.com Compounds are then ranked based on their predicted binding affinity (docking score), and the top-scoring hits are selected for further investigation. The piperazine framework is a common feature in molecules identified through such screens. researchgate.net
Library Design: The piperazine-2-carboxylate core is considered a "privileged scaffold." This term describes molecular frameworks that are capable of providing ligands for diverse biological targets through various modifications. Its chemical versatility and proven presence in numerous bioactive compounds make it an ideal starting point for designing combinatorial libraries. nih.gov In this approach, a common core (the scaffold) is decorated with a variety of substituents at designated points. For the 4-phenyl-piperazine-2-carboxylic acid scaffold, a library of 160 distinct compounds was generated by combining it with various sulfonyl chlorides, acid chlorides, and amines, demonstrating the scaffold's utility in creating chemical diversity for therapeutic screening. nih.gov
Mechanistic Investigations of Molecular Interactions in Vitro Focus
Exploration of Molecular Target Binding Profiles
The affinity of a compound for its molecular target is a primary determinant of its pharmacological activity. This section examines the binding characteristics of benzyl (B1604629) piperazine-2-carboxylate derivatives to specific receptors and proteins.
Ligand Binding Assays for Receptor Affinity (e.g., Sigma receptors)
The sigma-1 (σ1) and sigma-2 (σ2) receptors have been identified as important targets for various neurological and psychiatric disorders. Radioligand binding assays are commonly employed to determine the affinity of compounds for these receptors.
In a study focused on developing new benzylpiperazine derivatives as σ1 receptor ligands, a series of compounds were synthesized and evaluated for their binding affinity to both σ1 and σ2 receptors. nih.gov The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The research highlighted that modifications to the chemical structure of benzylpiperazine derivatives significantly influence their affinity and selectivity for σ1 receptors over σ2 receptors. For instance, the introduction of a para-substituent at a secondary hydrophobic domain was found to enhance both affinity and selectivity for the σ1 receptor. nih.gov Furthermore, the length of the linker chain between the distal phenyl ring and the central amide group played a crucial role, with an ethylene (B1197577) linker generally resulting in higher σ1 receptor affinity compared to methylene (B1212753), propylene, or butylene linkers. nih.gov
One notable derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a particularly high affinity for the σ1 receptor with a Ki value of 1.6 nM and significant selectivity over the σ2 receptor. nih.gov Another series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines also yielded potent and selective σ1 receptor ligands, with compounds like N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine showing a Ki of 2.7 nM for the σ1 receptor. nih.gov
Table 1: Sigma Receptor Binding Affinities of Selected Benzylpiperazine Derivatives
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|---|
| Derivative A | 8.8 | 3740 | 425 |
| Derivative B | 1.6 | 1418 | 886 |
| Derivative C | 145 | >10000 | >69 |
| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7 | 103 | 38 |
| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6 | 486 | 187 |
Protein-Ligand Interaction Studies (e.g., Bcl-2 family proteins, CYP121A1)
Understanding how ligands interact with specific proteins provides a deeper insight into their mechanism of action. The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), while CYP121A1 is a vital enzyme in Mycobacterium tuberculosis. nih.govfrontiersin.orgnih.gov
Bcl-2 Family Proteins: The BCL-2 family consists of both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-XL) members. nih.govnih.gov The balance between these proteins determines a cell's fate. nih.gov Anti-apoptotic proteins function by binding to and sequestering pro-apoptotic proteins, preventing them from inducing cell death. nih.gov Computational docking studies have been used to investigate the interactions between substituted piperazine (B1678402) derivatives and Bcl-2 proteins. These studies have revealed that specific interactions, such as ionic bonds with amino acid residues like Asp108 and hydrogen bonds with residues like Arg143, contribute to the binding of these compounds to the hydrophobic groove of Bcl-2. researchgate.net
CYP121A1: This cytochrome P450 enzyme is essential for the viability of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. nih.gov Molecular docking studies can be utilized to predict the binding modes of benzylpiperazine derivatives within the active site of CYP121A1. These in silico methods help in understanding the key interactions that could lead to the inhibition of the enzyme's function.
Enzyme Modulation and Inhibition Mechanisms
Beyond binding to receptors, benzyl piperazine-2-carboxylate derivatives have been investigated for their ability to modulate the activity of various enzymes. This section focuses on their inhibitory effects on cholinesterases, soluble epoxide hydrolase, and cytochrome P450 enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov
Several studies have synthesized and evaluated N-benzylpiperidine and benzylpiperazine derivatives as cholinesterase inhibitors. nih.govnih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
For example, a series of N-benzylpiperidine carboxamide derivatives were designed based on a lead compound that showed good AChE inhibitory activity (IC50 = 0.03 µM). nih.gov By replacing the ester linker with a more stable amide linker and modifying other parts of the molecule, new analogues with varying potencies were developed. nih.gov Similarly, a 4-benzylpiperazinequinoline derivative, S21-1011, was identified as a selective and potent BChE inhibitor with an IC50 value of 0.059 µM for equine BChE and 0.162 µM for human BChE. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Selected Benzylpiperazine/piperidine (B6355638) Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Lead Compound (Indanone ester) | AChE | 0.03 ± 0.07 |
| Indenothiazole amide derivative | AChE | 0.41 ± 1.25 |
| Pyrazolyl amide derivative | AChE | 5.94 ± 1.08 |
| S21-1011 | eqBChE | 0.059 ± 0.006 |
| S21-1011 | hBChE | 0.162 ± 0.069 |
Soluble Epoxide Hydrolase (sEH) Inhibition Mechanisms
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of fatty acid epoxides, which have anti-inflammatory and blood pressure-regulating properties. researchgate.netnih.gov Inhibiting sEH can therefore be a therapeutic approach for inflammatory and cardiovascular diseases. researchgate.netacgpubs.org
Research has explored various piperazine and piperidine derivatives as sEH inhibitors. acgpubs.org In one study, piperazine amide derivatives of chromone-2-carboxylic acid were synthesized, and one compound showed concentration-dependent inhibition of sEH with an IC50 of 1.75 µM. acgpubs.org Other studies have focused on N,N'-disubstituted ureas with a piperidine or cyclohexane (B81311) core, yielding highly potent sEH inhibitors with activities in the low nanomolar to picomolar range. nih.govcsic.es The mechanism of inhibition often involves the inhibitor binding to the catalytic domain of the sEH enzyme, preventing it from hydrolyzing its natural substrates. researchgate.net
Cytochrome P450 Enzyme Interaction Studies (e.g., CYP121A1 in Mycobacterium tuberculosis)
Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide range of substances, including drugs and endogenous compounds. nih.govmdpi.com In Mycobacterium tuberculosis, CYP enzymes like CYP121A1 are crucial for the bacterium's survival. nih.gov
Studies have shown that benzylpiperazine and its analogues can interact with and inhibit various human CYP isoenzymes, such as CYP2D6, CYP1A2, and CYP3A4. nih.gov This inhibitory activity can lead to drug-drug interactions. nih.gov
In the context of Mycobacterium tuberculosis, the interaction of benzylpiperazine derivatives with essential CYP enzymes like CYP121A1 is of significant interest for developing new anti-TB agents. nih.gov Molecular hybridization approaches have been used to design compounds that integrate a piperazine moiety with other bioactive fragments to target enzymes involved in the synthesis of the mycobacterial cell wall. nih.gov The inhibition of these enzymes can disrupt vital cellular processes, leading to the death of the bacterium.
Elucidation of Molecular Binding Modes and Interaction Specificity
The binding of this compound and its analogs to protein targets is a coordinated event involving a range of non-covalent interactions. The piperazine scaffold is a common feature in the design of molecules targeting various enzymes and receptors, and its derivatives have been studied for their potential as inhibitors of enzymes like cholinesterases and carbonic anhydrases. nih.govnih.gov Molecular modeling and in vitro enzyme kinetics have been instrumental in dissecting these interactions. nih.govnih.gov
Hydrogen Bonding Networks at the Binding Interface
Hydrogen bonds are crucial for the orientation and stabilization of this compound within a binding site. The key functional groups capable of participating in these interactions are the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group.
Piperazine Nitrogens: The nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors. Studies on related piperazine-containing molecules have demonstrated favorable hydrogen bond interactions between these nitrogens and acidic moieties or hydrogen bond donors on the protein target. mdpi.com
Carboxylate Group: The carboxylate group is a potent hydrogen bond acceptor. It can form strong hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), or asparagine at the binding interface. This interaction is often critical for anchoring the ligand to the active site.
Supramolecular Assembly: The piperazine ring itself is a well-known building block for creating extensive hydrogen-bonded networks in crystalline structures, highlighting its intrinsic capacity for forming these types of bonds. rsc.org For instance, research on ferrocenophane-appended inhibitors containing a piperazine linker showed that nitrogen atoms in a thiazole (B1198619) group, another heterocyclic component, could form hydrogen bonds with tryptophan residues, further stabilizing the binding. acs.org
Hydrophobic Interactions and van der Waals Forces
The nonpolar benzyl group is the primary contributor to hydrophobic and van der Waals interactions. These forces are fundamental to the compound's ability to bind to hydrophobic pockets within a protein's active or allosteric site.
Piperazine Ring: The carbon backbone of the piperazine ring also contributes to van der Waals contacts with the surrounding protein surface, further enhancing binding affinity. Molecular docking studies of piperazine-2-carboxylic acid derivatives have confirmed the role of hydrophobic interactions in stable binding to enzymes like cholinesterases. nih.gov
Electrostatic and π-Cation Interactions
Electrostatic forces, including ionic and π-cation interactions, play a significant role in the molecular recognition of this compound.
Electrostatic Interactions: At physiological pH, the carboxylic acid group is typically deprotonated, carrying a negative charge. This allows for strong electrostatic or ionic interactions with positively charged residues like arginine and lysine at the binding site. nih.gov The interplay between electrostatic and other forces can be complex and dependent on the local environment. nih.gov
π-Cation Interactions: The electron-rich π-system of the benzyl group can interact favorably with a nearby cationic group, such as the side chain of a lysine or arginine residue. nih.gov This non-covalent bond, which can be as strong as a salt bridge or hydrogen bond, is a critical component in the binding of many ligands to their protein targets. nih.gov For example, in studies of ferrocenophane-appended GPX4 inhibitors, a π-cation interaction was observed between a thiazole ring and a lysine residue. acs.org
Allosteric Modulation Mechanisms
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. nih.gov While direct evidence for allosteric modulation by this compound is limited, the general structural class of piperazine-containing compounds has been explored for such effects. For instance, benzylquinoline carboxylic acid has been identified as a positive allosteric modulator of M1 muscarinic receptors. nih.gov The ability of the benzyl and piperazine moieties to bind in pockets outside of a primary active site suggests a potential for allosteric modulation, though this would be highly target-dependent and requires specific investigation.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Kinetic studies are essential for quantifying the potency of an inhibitor and understanding its mechanism of action (e.g., competitive, non-competitive, or uncompetitive). The inhibition constant (Kᵢ) is a critical parameter derived from these analyses, representing the concentration of inhibitor required to produce half-maximum inhibition.
Determination of Inhibition Constants (Ki)
| Compound | Target Enzyme | Kᵢ Value | Inhibition Type | Reference |
|---|---|---|---|---|
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (Derivative 4c) | Acetylcholinesterase (AChE) | 10.18 ± 1.00 µM | Competitive | nih.gov |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Derivative 7b) | Butyrylcholinesterase (BChE) | 1.6 ± 0.08 nM | Competitive | nih.gov |
| Benzhydrylpiperazine Derivative (Compound 9d) | Cyclooxygenase-2 (COX-2) | 0.22 µM | Competitive | nih.gov |
The data clearly indicate that piperazine-2-carboxylate derivatives can be potent enzyme inhibitors, with activity in the nanomolar to micromolar range. nih.govnih.gov Lineweaver-Burk plot analysis for these compounds consistently points towards a competitive mode of inhibition, suggesting they bind to the same active site as the natural substrate. nih.govnih.gov
Lineweaver-Burk Analysis for Inhibition Type
Lineweaver-Burk plots, also known as double reciprocal plots, are a crucial tool in enzyme kinetics for determining the type of inhibition a compound exerts on an enzyme. wikipedia.org This graphical method plots the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]). youtube.com The resulting straight line provides key kinetic parameters: the y-intercept represents 1/Vmax (the inverse of the maximum reaction velocity), the x-intercept represents -1/Km (the negative inverse of the Michaelis constant), and the slope is Km/Vmax. 2minutemedicine.com By observing how an inhibitor alters these parameters, the mechanism of inhibition—competitive, non-competitive, or uncompetitive—can be elucidated. wikipedia.org2minutemedicine.com
In the case of competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km (the substrate concentration needed to reach half of Vmax) but does not affect the Vmax. youtube.com On a Lineweaver-Burk plot, this is visualized as lines for the inhibited and uninhibited reactions intersecting at the y-axis (constant Vmax) but having different x-intercepts and slopes. youtube.com
A study on a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, which are structurally related to this compound, utilized Lineweaver-Burk analysis to investigate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The analysis demonstrated that these compounds act as competitive inhibitors for both enzymes. nih.gov The most active compound in one series, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c), showed a clear preference for AChE. nih.gov Another derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b), was an exceptionally potent BChE inhibitor. nih.gov
Similarly, an investigation into benzhydrylpiperazine-based compounds as potential dual COX-2/5-LOX inhibitors employed Lineweaver-Burk analysis to determine the binding mechanism against the COX-2 enzyme. nih.gov The results indicated competitive inhibition, as evidenced by an increased Km and an unchanged Vmax with increasing concentrations of the inhibitor. nih.gov
| Compound/Derivative | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Selectivity |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | 10.18 ± 1.00 µM | Competitive | Selective for AChE (SI ~ 17.90) |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | 1.6 ± 0.08 nM | Competitive | Selective for BChE (SI ~ 21862.5) |
| Benzhydrylpiperazine derivative (9d) | COX-2 | 0.22 μM | Competitive | Not specified |
Data sourced from scientific studies on piperazine derivatives. nih.govnih.gov
Design of Molecular Probes for Target Identification
The identification of cellular targets is fundamental to understanding the mechanism of action of a bioactive compound. Molecular probes, which are modified versions of the parent compound, are designed to facilitate this process. rsc.org These probes typically incorporate a reporter tag, such as a fluorescent group or a photoreactive group, and a linker to attach it to the core molecule without significantly altering its biological activity. unimi.it
For piperazine-containing compounds, several strategies for designing molecular probes have been explored. These probes are instrumental in studying target engagement and cellular localization.
Photoaffinity Probes: These probes contain a photoreactive moiety, like a diazirine, which upon photoactivation can form a covalent bond with the target protein. unimi.it This allows for the "capture" and subsequent identification of the target. The design of such probes for a class of hydroxyethylamine-based inhibitors, which can contain piperazine structures, involved incorporating a diazirine group. unimi.it Both aromatic and aliphatic diazirines were considered to balance stability and photoreactivity. The placement of the photoreactive group and a clickable alkyne handle for subsequent analysis was carefully considered to minimize disruption of the compound's structure-activity relationship (SAR). unimi.it
Fluorescent Probes: These probes incorporate a fluorophore to allow for visualization of the compound's distribution within cells or tissues using techniques like fluorescence microscopy. rsc.org For instance, NBD (nitrobenzoxadiazole)-based fluorescent probes have been designed utilizing a piperazine ring as a key structural element for the detection of hydrogen sulfide (B99878) (H2S). rsc.org The interaction with the target analyte leads to a change in the fluorescent properties of the probe, enabling detection. rsc.org In another example, mechanistic studies of ferrocenophane-appended GPX4 inhibitors, which were synthesized by conjugating ferrocenecarboxylic acid with piperazine, utilized the fluorescent probe C11-BODIPY to quantify intracellular lipid peroxidation. acs.orgacs.org
| Probe Type | Design Strategy | Reporter/Tag | Application Example |
| Photoaffinity Probe | Incorporation of a photoreactive diazirine group and an alkyne handle for click chemistry. unimi.it | Diazirine, Alkyne | Investigating target engagement of plasmepsin inhibitors. unimi.it |
| Fluorescent Probe | Attachment of an NBD fluorophore where the piperazine ring mediates a reaction leading to a fluorescent signal change. rsc.org | NBD (nitrobenzoxadiazole) | Detection of intracellular hydrogen sulfide. rsc.org |
| Fluorescent Probe | Use of existing fluorescent molecules to report on downstream effects of the compound's activity. acs.org | C11-BODIPY | Quantifying lipid peroxidation induced by GPX4 inhibitors. acs.org |
The strategic design of these molecular probes is essential for elucidating the complex biological interactions of piperazine derivatives like this compound, paving the way for a deeper understanding of their therapeutic potential.
Role As Precursors and Building Blocks in Complex Molecule Synthesis
Intermediate in the Synthesis of Diverse Organic Molecules
The piperazine (B1678402) core is recognized as a "privileged scaffold" in medicinal chemistry, as it is a structural component in numerous biologically active compounds. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing solubility and binding affinity to biological targets. researchgate.net Benzyl (B1604629) piperazine-2-carboxylate provides a convenient entry point to this valuable chemical space.
The functional handles on the benzyl piperazine-2-carboxylate scaffold allow it to be elaborated into more complex, often fused, heterocyclic systems. The synthesis of the broad-spectrum antibiotic Piperacillin, for example, showcases the integration of a piperazine derivative into a complex bicyclic β-lactam structure. wikipedia.org The piperazine moiety in such molecules is crucial for their antibacterial activity and pharmacokinetic properties. wikipedia.org
Similarly, research into novel therapeutic agents has demonstrated the use of piperazine intermediates in the creation of fused systems like benzopyranopyrazoles. In one synthetic strategy, a monoprotected piperazine was attached to a chromenone core, which was then elaborated to form a polycyclic system, highlighting the role of piperazine building blocks in generating structural complexity. mdpi.com
The piperazine-2-carboxylate framework is a foundational element for scaffolds designed to interact with specific biological targets. By modifying the N4-position and the carboxyl group, researchers can generate molecules with tailored properties for chemical biology studies.
For instance, derivatives of 2-benzylpiperazine (B1268327) have been developed as potent inhibitors of human carbonic anhydrase isoforms, enzymes relevant to conditions like glaucoma. nih.gov In these inhibitors, the piperazine ring acts as a central scaffold, positioning a sulfamoylbenzamide group to bind to the enzyme's active site while allowing other substituents to modulate selectivity and potency. nih.gov Another advanced application is in the development of GPX4 inhibitors to induce ferroptosis, a potential cancer therapy. In a diversity-oriented synthesis approach, piperazine was used as a linker to connect a lipophilic ferrocene (B1249389) fragment to a covalent warhead, demonstrating its utility in creating complex, multi-component molecular probes. acs.orgacs.org
| Target Class | Example Scaffold/Derivative | Therapeutic Area/Application | Citation |
| Carbonic Anhydrases | N-substituted 2-benzylpiperazines | Glaucoma | nih.gov |
| GPX4 | Ferrocene-piperazine conjugates | Oncology (Ferroptosis Induction) | acs.orgacs.org |
| Penicillin-Binding Proteins | Piperacillin | Infectious Disease | wikipedia.org |
Application in Combinatorial Chemistry and Library Generation
Combinatorial chemistry leverages the ability to rapidly create large numbers of related compounds for high-throughput screening. The structural features of this compound make it an ideal building block for such endeavors.
Parallel synthesis techniques are employed to efficiently produce libraries of individual, pure compounds. The piperazine-2-carboxylate scaffold offers at least two points of diversity: the N4-nitrogen and the C2-carboxyl group. A typical workflow involves anchoring the scaffold (often via one of the nitrogens or the carboxyl group) to a solid support or using a soluble polymer support. nih.govunm.edu The free functional groups can then be reacted with a variety of building blocks, such as carboxylic acids (to form amides at N4) or amines (to form amides from the C2-carboxyl group).
This approach has been used to generate libraries of piperazine-tethered thiazoles, where piperazine acts as a linker between a thiazole (B1198619) core and a diverse set of carboxylic acids, leading to the discovery of compounds with antiplasmodial activity. mdpi.com The liquid-phase combinatorial synthesis of benzylpiperazines has also been reported as an efficient method for creating libraries of potential drug candidates. nih.gov
Diversity-oriented synthesis (DOS) aims to create libraries of compounds with high structural diversity to explore novel areas of chemical space. The piperazine scaffold is well-suited for DOS due to its conformational flexibility and multiple functionalization points.
Research has detailed the production of a 15,000-member lead discovery library based on piperazine-2-carboxamide (B1304950) derivatives using solid-phase synthesis. nih.gov Such libraries leverage the piperazine core to introduce varied substituents, maximizing the structural and pharmacophoric diversity of the collection to increase the probability of identifying novel biological hits. nih.gov In another example, a DOS strategy was employed to create ferrocenophane-appended molecules, where the piperazine unit served as a key linker, ultimately leading to potent and selective GPX4 inhibitors. acs.orgacs.org
Precursor to Chiral Ligands and Catalysts in Asymmetric Synthesis
Chiral, non-racemic ligands are essential for transition metal-catalyzed asymmetric reactions, which are fundamental to modern pharmaceutical synthesis. The synthesis of optically pure (chiral) piperazine-2-carboxylic acid provides a valuable starting point for the development of novel chiral ligands. A chiral derivative, (S)-Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate, is noted for its use as an intermediate in pharmaceutical synthesis, particularly for protease inhibitors.
The piperazine-2-carboxylate scaffold contains stereogenic centers and nitrogen atoms capable of coordinating to metal centers. This makes it an attractive backbone for creating new classes of ligands, such as P,N-ligands (by introducing a phosphine (B1218219) group) or N,N-ligands. Although direct examples starting from this compound are not extensively documented, the principles of ligand design suggest its potential. For example, C₂-symmetric bisoxazolines and non-symmetric phosphinooxazolines are highly effective ligand classes in asymmetric catalysis. scispace.com A chiral piperazine-based scaffold could be elaborated to mimic the structural and electronic properties of these successful ligand families, offering a rigid and tunable environment around a catalytic metal center.
Development of Molecular Tools for Mechanistic Studies
Derivatives of this compound are instrumental in the development of molecular tools for probing biological mechanisms, particularly in the context of neurodegenerative diseases like Alzheimer's. By systematically modifying the core structure, researchers can synthesize libraries of compounds and evaluate their interactions with specific biological targets, thereby elucidating structure-activity relationships and mechanisms of action.
A significant area of research involves the design of piperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) for Alzheimer's disease. nih.gov This approach aims to combat the complex nature of the disease by simultaneously modulating multiple pathological pathways. A study focused on the synthesis of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives and their evaluation as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's. nih.gov
The free carboxylic acid series demonstrated enhanced selectivity for AChE. nih.gov For example, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as the most active member of this series against AChE. nih.gov In contrast, converting the carboxylic acid to hydroxamic acids or carboxamides resulted in compounds that were more potent and selective inhibitors of BChE. nih.gov Notably, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid exhibited exceptionally potent inhibitory activity against BChE, significantly superior to the reference drugs donepezil (B133215) and tacrine. nih.gov
Lineweaver-Burk plot analysis of the inhibition data indicated a competitive mode of inhibition for both AChE and BChE. nih.gov Molecular docking and dynamics simulations provided further insights into the binding modes of these compounds within the active sites of the enzymes, revealing key interactions such as hydrogen bonding and hydrophobic interactions with the catalytic and peripheral anionic sites. nih.gov
The following table presents the inhibitory activities of selected piperazine-2-carboxylic acid derivatives against AChE and BChE, showcasing the impact of structural modifications on potency and selectivity.
Table 2: Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives
| Compound | Substituent | Target Enzyme | Ki (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 4c | 1,4-bis(4-chlorobenzyl) | AChE | 10.18 ± 1.00 | ~17.90 |
| 7b | 1,4-bis(2-chlorobenzyl) | BChE | 0.0016 ± 0.00008 | 21862.5 |
Data sourced from PubMed nih.gov
These findings underscore the utility of the this compound scaffold in generating molecular probes to study enzyme inhibition mechanisms and to develop potential therapeutic leads. The ability to fine-tune the inhibitory profile through structural modifications makes these compounds valuable tools for mechanistic investigations in neuropharmacology.
Future Research Directions and Unexplored Avenues for Benzyl Piperazine 2 Carboxylate
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of piperazine (B1678402) derivatives, including Benzyl (B1604629) piperazine-2-carboxylate, is undergoing a paradigm shift towards more sustainable and efficient methods.
Green Chemistry Approaches to Piperazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of piperazine-containing compounds to minimize environmental impact and enhance safety. researchgate.netnih.gov Researchers are exploring various strategies, including the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net For instance, methods like microwave-assisted synthesis, photoredox catalysis, and multicomponent single-pot reactions are gaining traction for their ability to produce piperazine analogues with reduced waste and energy consumption. researchgate.net Another eco-friendly approach involves using piperazine itself as a solvent, which has proven effective in the palladium-catalyzed synthesis of arylpiperazines. organic-chemistry.orgacs.org The development of organic photocatalysts, as an alternative to transition-metal catalysts, further enhances the sustainability of these synthetic routes. mdpi.com These greener methods not only offer environmental benefits but also often lead to improved yields and simplified purification processes.
Flow Chemistry and Continuous Synthesis Techniques
Continuous flow chemistry is emerging as a powerful tool for the synthesis of piperazine derivatives, offering significant advantages over traditional batch processing. azolifesciences.comresearchgate.netmdpi.com This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and yield. azolifesciences.com Flow chemistry has been successfully employed in the multi-step synthesis of complex pharmaceutical ingredients containing the piperazine core, demonstrating its scalability and efficiency. researchgate.netrsc.org The integration of in-line purification and separation techniques within a continuous flow system further streamlines the manufacturing process, reducing manual intervention and the potential for human error. rsc.org For example, a two-step continuous-flow reduction method has been developed for C-N bond formation in the synthesis of a key intermediate for a medicinally relevant piperazine derivative. mdpi.com
Advanced Computational Design of Analogues with Specific Binding Profiles
Computational methods are playing an increasingly crucial role in the rational design of Benzyl piperazine-2-carboxylate analogues with tailored biological activities. By employing molecular modeling techniques, researchers can predict how modifications to the parent structure will affect its binding affinity and selectivity for specific biological targets. acs.orgrsc.org
Structure-activity relationship (SAR) studies, guided by computational analysis, help in identifying the key structural features responsible for the desired pharmacological effects. nih.gov For instance, molecular docking simulations can elucidate the binding interactions between piperazine derivatives and their target receptors at the molecular level, providing insights into the forces driving these interactions, such as hydrogen bonds and electrostatic forces. rsc.org This knowledge allows for the strategic design of new analogues with optimized binding profiles, potentially leading to more potent and selective therapeutic agents.
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms (purely mechanistic)
While piperazine derivatives are known to interact with a variety of biological targets, there remains a vast landscape of undiscovered molecular interactions to be explored. ontosight.aidrugbank.com Future research will focus on identifying novel protein targets for this compound and its analogues, thereby expanding their potential therapeutic applications.
Understanding the precise molecular mechanisms by which these compounds exert their effects is a key area of investigation. This involves studying the intricate details of ligand-receptor binding, including the conformational changes induced in the target protein upon binding and the subsequent downstream signaling events. Techniques such as site-directed mutagenesis and advanced spectroscopic methods can provide valuable insights into these purely mechanistic aspects of drug action. Elucidating these fundamental interaction mechanisms is crucial for the rational design of next-generation molecules with enhanced efficacy and specificity.
Integration of Artificial Intelligence and Machine Learning in Structure-Based Design
ML algorithms, such as random forests and support vector machines, can be trained to develop predictive models for bioactivity and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net These models can then be used to virtually screen large compound libraries, prioritizing candidates for synthesis and experimental testing. researchgate.net Generative models and reinforcement learning are also being employed for the de novo design of molecules with desired characteristics, moving beyond the limitations of existing chemical libraries. nih.gov This integration of AI and ML into the design-test-learn cycle promises to significantly accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.
Utilization in Material Science for Polymer and Resin Development (non-biological application)
Beyond its pharmaceutical applications, the unique chemical structure of piperazine derivatives like this compound lends itself to applications in material science, particularly in the development of novel polymers and resins. researchgate.net The diamine nature of the piperazine ring makes it an excellent building block for creating polymers with specific properties. researchgate.net
Researchers are exploring the synthesis of piperazine-based polymers for a variety of applications. For instance, molecularly imprinted polymers (MIPs) specific for benzylpiperazine have been developed, demonstrating the potential for creating synthetic receptors with high affinity and selectivity. newcastle.edu.au These MIPs could find use in sensing, separation, and catalysis. Furthermore, piperazine-based monomers are being used to develop stimuli-responsive polymers that can change their properties in response to external triggers like pH or temperature. researchgate.net The incorporation of piperazine moieties into polymer backbones can also enhance properties such as thermal stability and chelation capacity. researchgate.net In one study, a "grafting-from" approach was used to synthesize poly(2-ethyl-2-oxazoline)-b-poly(benzyl L-glutamate) micellar nanoparticles, where 1-Boc-piperazine was used for amine functionalization, highlighting the role of piperazine derivatives in creating functional nanomaterials. tbzmed.ac.ir
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
